4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152569-51-1
VCID: VC11645535
InChI: InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19)
SMILES: C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

CAS No.: 1152569-51-1

Cat. No.: VC11645535

Molecular Formula: C11H7F3N2O3

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid - 1152569-51-1

Specification

CAS No. 1152569-51-1
Molecular Formula C11H7F3N2O3
Molecular Weight 272.18 g/mol
IUPAC Name 4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19)
Standard InChI Key XKOWWTXRZUIWJJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. The trifluoromethyl group (–CF₃) contributes to increased electronegativity and lipophilicity, facilitating membrane permeability and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₇F₃N₂O₃
Molecular Weight272.18 g/mol
IUPAC Name4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O

Structural Features and Reactivity

The hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation, critical for solubility and pharmacokinetics. Quantum mechanical studies of similar pyrazoles suggest that the –CF₃ group induces steric and electronic effects, altering reaction pathways in nucleophilic substitutions and cycloadditions . For instance, the electron-withdrawing nature of –CF₃ stabilizes intermediate enolate species during synthesis .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves condensation of hydrazine derivatives with carbonyl compounds, followed by cyclization. A proposed route includes:

  • Hydrazide Formation: Reaction of 4-(trifluoromethyl)phenylhydrazine with methyl malonyl chloride to form a hydrazide intermediate .

  • Enaminone Generation: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to yield an enaminone .

  • Cyclization: Acid- or base-mediated cyclization to form the pyrazole core.

Table 2: Representative Synthetic Steps

StepReagents/ConditionsIntermediate/Product
1Methyl malonyl chloride, Et₃NHydrazide intermediate
2Bredereck’s reagent, THFEnaminone
3HCl, refluxPyrazole-3-carboxylic acid

Optimization Challenges

Yield optimization remains a hurdle due to competing regioselectivity in cyclization. For example, the position of the hydroxyl group (3- vs. 5-) can vary depending on reaction conditions . Recent advances in microwave-assisted synthesis and catalytic methods may address these issues, though specific studies on this compound are lacking .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

Compound NameKey FeaturesBiological Activity
5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid–CF₃ at para position; no hydroxyl groupModerate COX-2 inhibition
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidMethyl substitution; altered lipophilicityEnhanced solubility
4-Hydroxy-1-[3-chlorophenyl]-1H-pyrazole-3-carboxylic acidChlorine substituent; increased reactivityAntiviral activity

The hydroxyl group in 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid improves hydrogen bonding capacity compared to non-hydroxylated analogs, potentially enhancing target affinity.

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